SSR128129E

Content Navigation

Many FGFR inhibitor studies are confounded by intracellular kinase domain mutations and ATP competition. SSR128129E solves this as an extracellular allosteric FGFR1-4 inhibitor with oral bioavailability.

- Unique allosteric binding to FGFR extracellular domain; not ATP-competitive

- Inhibits FGF-induced signaling and receptor internalization across all FGFR subtypes

- Effective in cancer models resistant to standard ATP-competitive agents

- High selectivity over VEGFR2 and MET, reducing off-target effects

Supplied as custom synthesis with rigorous QC; globally shipped.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

SSR128129E is an orally bioavailable, small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling. Unlike the majority of receptor tyrosine kinase (RTK) inhibitors, which compete with ATP at the intracellular kinase domain, SSR128129E is a first-in-class allosteric modulator that binds to the extracellular domain of FGFRs. This mechanism allows it to inhibit signaling from all four major FGFR subtypes (FGFR1-4) without directly competing with the fibroblast growth factor (FGF) ligand, providing a unique tool for studying angiogenesis, cell proliferation, and oncogenesis.

Research Fit

References

- [1] Bono, F., et al. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties. Cancer Cell 23, 477–488 (2013).

- [2] Herbert, C., et al. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell 23, 489–501 (2013).

- [4] A First-in-Class FGFR Inhibitor Suppresses Tumor Growth. Cancer Discovery (2013).

Procuring a standard ATP-competitive FGFR kinase inhibitor (e.g., infigratinib, AZD4547) as a substitute for SSR128129E fundamentally alters the experimental conditions and invalidates comparisons. SSR128129E acts extracellularly via an allosteric mechanism that inhibits FGF-induced signaling linked to receptor internalization, a mode of action that is distinct from intracellular kinase domain blockade. This makes it a critical tool for studying signaling pathways that are resistant to kinase domain inhibitors or for investigating receptor function without interfering with intracellular ATP pools. Its high specificity for the FGFR family, with minimal action on other RTKs like VEGFR2 or MET, ensures that observed effects are directly attributable to FGFR modulation, a level of clarity that broader-spectrum kinase inhibitors cannot provide.

Substitution Risk

Extracellular Allosteric Inhibition

SSR128129E functions as an allosteric inhibitor that binds to the extracellular portion of the FGFR, a mechanism fundamentally different from typical kinase inhibitors that target the intracellular ATP-binding site. It does not compete with FGF for receptor binding but instead inhibits FGF-induced signaling events linked to receptor internalization. This unique mode of action allows it to block signaling across all four FGFR subtypes and makes it a specific tool for investigating extracellular receptor regulation.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | Allosteric, extracellular binding; inhibits receptor internalization |

| Comparator Or Baseline | Standard Kinase Inhibitors: Orthosteric, intracellular, ATP-competitive |

| Quantified Difference | Qualitatively different mechanism and site of action |

| Conditions | Cell-based and biophysical assays |

This allows for the specific inhibition of FGFR signaling in systems where ATP-competitive inhibitors may have off-target effects or where kinase domain mutations confer resistance.

Oral Bioavailability for In Vivo Studies

SSR128129E is repeatedly documented as an orally active agent, simplifying its use in preclinical animal models. In an orthotopic Panc02 tumor model, oral gavage administration of SSR128129E at 30 mg/kg/day inhibited tumor growth by 44%. In a murine 4T1 breast tumor model, the same oral dosing regimen reduced tumor size by 53% and tumor weight by 40%. This demonstrates that the compound can be effectively delivered through a non-invasive route for long-term studies.

| Evidence Dimension | In Vivo Efficacy (Oral Dosing) |

| Target Compound Data | 40-53% tumor reduction at 30 mg/kg/day (p.o.) |

| Comparator Or Baseline | Vehicle control (0.6% methylcellulose) |

| Quantified Difference | Statistically significant reduction in tumor volume and weight |

| Conditions | Murine orthotopic Panc02 and 4T1 xenograft models |

Oral bioavailability provides a significant process advantage, reducing animal stress and simplifying the experimental protocol for chronic dosing studies compared to compounds requiring parenteral injection.

Cell-Based Functional Potency

While SSR128129E shows micromolar activity in direct ligand binding assays (IC50 = 1.9 µM for FGFR1), its functional potency in cell-based systems is substantially higher, reflecting its allosteric mechanism. In human umbilical vein endothelial cells (HUVECs), it inhibits FGF2-induced cell proliferation with an IC50 of 31 nM and cell migration with an IC50 of 15.2 nM. This demonstrates high efficacy at nanomolar concentrations in blocking key downstream cellular processes driven by FGFR signaling.

| Evidence Dimension | Functional Inhibition IC50 |

| Target Compound Data | 15.2 nM (Migration); 31 nM (Proliferation) |

| Comparator Or Baseline | FGF2-stimulated HUVECs |

| Quantified Difference | Potent nanomolar inhibition of key cellular functions |

| Conditions | In vitro cell-based assays |

This confirms the compound's high potency in relevant biological systems, ensuring that effective target modulation can be achieved at standard experimental concentrations.

Kinase-Independent Resistance

For use in cancer cell lines or xenograft models that have developed resistance to traditional ATP-competitive FGFR inhibitors. Because SSR128129E acts on the extracellular domain, it is the appropriate tool to determine if signaling can still be inhibited despite mutations or modifications within the intracellular kinase domain.

Chronic Oral Administration

Ideal for long-term oncology or angiogenesis studies in animal models where ease of administration is paramount. Its proven oral bioavailability allows for daily dosing via gavage, which is less invasive and more practical for chronic experiments than compounds requiring repeated injections.

Isolating FGFR Signaling

As a highly specific tool to probe the effects of FGFR signaling blockade. Its selectivity for FGFRs over other RTKs like VEGFR makes it a superior choice to pan-kinase inhibitors when the research goal is to attribute a biological outcome specifically to the inhibition of the FGF/FGFR axis.

Application Fit Matrix

References

- [1] Herbert, C., et al. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell 23, 489–501 (2013).

- [2] Bono, F., et al. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties. Cancer Cell 23, 477–488 (2013).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

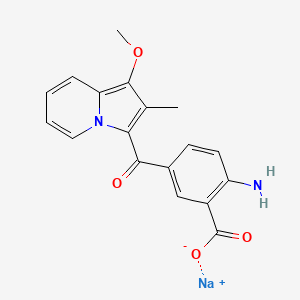

Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate

2: Herbert C, Alcouffe C, Bono F. [SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling]. Med Sci (Paris). 2013 Oct;29(10):834-6. doi: 10.1051/medsci/20132910007. Epub 2013 Oct 18. French. PubMed PMID: 24148118.

3: Herbert C, Schieborr U, Saxena K, Juraszek J, De Smet F, Alcouffe C, Bianciotto M, Saladino G, Sibrac D, Kudlinzki D, Sreeramulu S, Brown A, Rigon P, Herault JP, Lassalle G, Blundell TL, Rousseau F, Gils A, Schymkowitz J, Tompa P, Herbert JM, Carmeliet P, Gervasio FL, Schwalbe H, Bono F. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell. 2013 Apr 15;23(4):489-501. doi: 10.1016/j.ccr.2013.02.018. PubMed PMID: 23597563.

4: Bono F, De Smet F, Herbert C, De Bock K, Georgiadou M, Fons P, Tjwa M, Alcouffe C, Ny A, Bianciotto M, Jonckx B, Murakami M, Lanahan AA, Michielsen C, Sibrac D, Dol-Gleizes F, Mazzone M, Zacchigna S, Herault JP, Fischer C, Rigon P, Ruiz de Almodovar C, Claes F, Blanc I, Poesen K, Zhang J, Segura I, Gueguen G, Bordes MF, Lambrechts D, Broussy R, van de Wouwer M, Michaux C, Shimada T, Jean I, Blacher S, Noel A, Motte P, Rom E, Rakic JM, Katsuma S, Schaeffer P, Yayon A, Van Schepdael A, Schwalbe H, Gervasio FL, Carmeliet G, Rozensky J, Dewerchin M, Simons M, Christopoulos A, Herbert JM, Carmeliet P. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties. Cancer Cell. 2013 Apr 15;23(4):477-88. doi: 10.1016/j.ccr.2013.02.019. PubMed PMID: 23597562.

5: Mohan SK, Rani SG, Chiu IM, Yu C. WITHDRAWN: Interaction of FGF1 with a novel anti-angiogenic drug SSR128129E. Arch Biochem Biophys. 2012 Jun 5. [Epub ahead of print] PubMed PMID: 22683470.

Explore Compound Types